Boc-S-trityl-L-homocysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

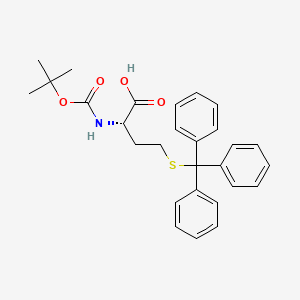

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673983 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201419-16-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-S-trityl-L-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-S-trityl-L-homocysteine is a protected amino acid derivative that serves as a critical building block in synthetic chemistry, particularly in the field of peptide synthesis.[][2] As a derivative of L-homocysteine, an amino acid implicated in various physiological and pathological processes, this compound is instrumental in creating peptides and probes to study enzyme mechanisms, methylation pathways, and for the development of novel therapeutics.[][2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

The structure of this compound features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino terminus and a trityl (triphenylmethyl) group on the sulfur atom of the side chain.[] This orthogonal protection scheme allows for the selective removal of the Boc group during peptide chain elongation while the trityl group remains to protect the reactive thiol, thereby preventing unwanted side reactions.[]

Physicochemical Properties

This compound is typically supplied as a white crystalline powder.[][2] Its stability is enhanced by the protecting groups, making it suitable for use in solid-phase peptide synthesis (SPPS).[2] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | [] |

| Synonyms | Boc-L-HomoCys(Trt)-OH, (S)-2-(Boc-amino)-4-tritylsulfanylbutyric acid | [][2] |

| CAS Number | 201419-16-1 | [2] |

| Molecular Formula | C₂₈H₃₁NO₄S | [][2] |

| Molecular Weight | 477.62 g/mol | [] |

| Appearance | White powder | [][2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 2-8 °C | [][2] |

| Boiling Point | 630.4 ± 55.0 °C | [] |

| Density | 1.186 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research:

-

Peptide Synthesis: Its primary application is as a monomer unit in the solid-phase synthesis of peptides containing homocysteine residues. The protected thiol group is crucial for preventing the formation of undesired disulfide bonds during synthesis.[][2]

-

Enzyme Inhibition Studies: This compound can be used to synthesize peptide-based inhibitors of enzymes that recognize or process homocysteine, providing insights into their active sites and reaction mechanisms.[]

-

Methylation Pathway Research: As a stable precursor, it aids in the synthesis of peptides and probes to investigate the biochemical pathways involving homocysteine and its metabolites, which are relevant to cardiovascular and neurological diseases.[]

-

Bioconjugation: The trityl-protected thiol can be deprotected post-synthesis to allow for the specific attachment of reporter molecules, drugs, or other moieties to the peptide.[2]

-

Protein Engineering: It facilitates the site-specific incorporation of homocysteine into proteins, enabling the study of protein structure and function.[2]

Experimental Protocols

The following protocols are standard procedures for the use of this compound in Boc-based solid-phase peptide synthesis (SPPS).

Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group to allow for the coupling of the next amino acid in the sequence.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[5]

-

Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20 minutes with agitation.[5]

-

Washing: Wash the resin thoroughly with DCM (2x) and then isopropanol (2x) to remove residual TFA.[5]

-

Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes (2x). This step is crucial to neutralize the trifluoroacetate salt of the N-terminal amine before the subsequent coupling reaction.[5]

-

Final Washing: Wash the resin with DCM (3x) to remove excess base.

S-Trityl Group Deprotection

The S-trityl group is typically removed at the end of the synthesis, often concurrently with cleavage of the peptide from the resin.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA containing scavengers to capture the liberated trityl cations. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether several times to remove scavengers and byproducts.

-

Drying: Dry the crude peptide under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes in which this compound is utilized.

References

An In-Depth Technical Guide to Boc-S-trityl-L-homocysteine (CAS: 201419-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-S-trityl-L-homocysteine, a critical building block in modern peptide synthesis and drug discovery. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the bulky trityl (Trt) group on the thiol side-chain offers enhanced stability, solubility, and orthogonal protection, making it an invaluable reagent for the synthesis of complex peptides and peptidomimetics. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), bioconjugation, and enzyme inhibition assays, and provides visualizations of key chemical transformations and workflows.

Core Properties and Specifications

This compound is a white crystalline powder valued for its high purity and stability under standard laboratory conditions. Its dual-protection scheme allows for selective deprotection, a crucial feature in multi-step synthetic routes.[1]

| Property | Value | Reference(s) |

| CAS Number | 201419-16-1 | [2][3] |

| Molecular Formula | C₂₈H₃₁NO₄S | |

| Molecular Weight | 477.62 g/mol | [4] |

| Appearance | White powder | [1] |

| Purity | ≥95% (HPLC) | [2][3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(tritylthio)butanoic acid | |

| Synonyms | Boc-L-HomoCys(Trt)-OH, (S)-2-(Boc-amino)-4-tritylsulfanylbutyric acid | [1] |

| Storage Conditions | 2-8 °C | |

| Boiling Point | 630.4±55.0 °C | [1] |

| Density | 1.186±0.06 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-homocysteine. The first step involves the protection of the thiol group with a trityl group, followed by the protection of the α-amino group with a Boc group.

Experimental Protocol: Synthesis

Step 1: Synthesis of S-trityl-L-homocysteine

-

Dissolve L-homocysteine in a suitable solvent such as a mixture of water and a miscible organic solvent.

-

Add a base, for example, triethylamine or sodium hydroxide, to deprotonate the thiol group.

-

Slowly add a solution of trityl chloride in an organic solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture to precipitate the S-trityl-L-homocysteine.

-

Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Boc Protection of S-trityl-L-homocysteine

-

Suspend S-trityl-L-homocysteine in a mixture of an organic solvent (e.g., dioxane or acetone) and water.[5]

-

Add a base such as triethylamine to facilitate the reaction.[5]

-

Add di-tert-butyl dicarbonate (Boc)₂O to the suspension.

-

Stir the mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer with a mild acid (e.g., citric acid solution) to precipitate the final product.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Applications in Peptide Synthesis

This compound is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, while the trityl group provides stable protection for the thiol side chain, preventing unwanted side reactions such as oxidation.

Experimental Protocol: Boc-SPPS

1. Resin Preparation:

-

Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling:

-

Couple the C-terminal amino acid to the resin using standard coupling procedures.

3. Deprotection of the Boc Group:

-

Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 15-30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to neutralize the resulting ammonium salt.

4. Coupling of this compound:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a base (e.g., DIEA) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

6. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

7. Cleavage and Final Deprotection:

-

After the final amino acid has been coupled, treat the resin with a strong acid cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane (TIS) and water), to cleave the peptide from the resin and remove the S-trityl and other side-chain protecting groups.

Utility in Bioconjugation

The thiol group of homocysteine, once deprotected, is a versatile functional handle for bioconjugation. Peptides containing S-trityl-homocysteine can be synthesized and, after deprotection of the trityl group, can be conjugated to various molecules such as fluorophores, drugs, or polymers.

Experimental Protocol: Bioconjugation

1. Deprotection of the S-trityl Group:

-

Dissolve the purified peptide containing the S-trityl-homocysteine residue in a suitable solvent.

-

Treat the solution with a mild acid and a scavenger (e.g., TFA/TIS/water) to remove the trityl group, exposing the free thiol.

-

Purify the deprotected peptide to remove the cleavage reagents.

2. Conjugation Reaction:

-

Dissolve the thiol-containing peptide in a buffer at a pH that favors the thiolate form (typically pH 7-8).

-

Add the molecule to be conjugated, which should contain a thiol-reactive group (e.g., a maleimide or iodoacetamide).

-

Allow the reaction to proceed at room temperature or 4 °C until completion.

-

Monitor the reaction by HPLC or mass spectrometry.

3. Purification:

-

Purify the resulting bioconjugate using techniques such as size-exclusion chromatography or reverse-phase HPLC.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

In-Depth Technical Guide: Boc-L-HomoCys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-S-trityl-L-homocysteine, commonly abbreviated as Boc-L-HomoCys(Trt)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid homocysteine into peptide chains. The strategic use of the acid-labile Boc group for N-terminal protection and the bulky, acid-sensitive trityl group for thiol side-chain protection allows for its seamless integration into established Boc/Bzl synthesis strategies.

Core Molecular and Physical Properties

The fundamental properties of Boc-L-HomoCys(Trt)-OH are summarized below. This data is essential for calculating reaction stoichiometries, preparing solutions, and characterizing the final products.

| Property | Value |

| Molecular Formula | C₂₈H₃₁NO₄S[1] |

| Molecular Weight | 477.61 g/mol [1] |

| CAS Number | 201419-16-1[1] |

| Appearance | White to off-white solid[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions[1] |

Experimental Protocols: Application in Peptide Synthesis

Boc-L-HomoCys(Trt)-OH is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following protocols detail the standard procedures for its incorporation into a growing peptide chain and the subsequent final cleavage and deprotection.

Protocol 1: Manual Boc-SPPS Coupling Cycle

This protocol outlines the manual steps for a single coupling cycle to add Boc-L-HomoCys(Trt)-OH to a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation & Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin with dichloromethane (DCM) to induce swelling. Allow to swell for 30-60 minutes.

-

Drain the DCM.

2. N-terminal Boc Group Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2][3]

-

Agitate gently for approximately 5 minutes for a pre-wash, then drain.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

-

Drain the deprotection solution.

3. Washing:

-

Wash the peptide-resin thoroughly to remove residual TFA and byproducts.

-

3x with DCM

-

2x with Isopropanol (IPA)

-

3x with DCM[3]

-

4. Neutralization:

-

To deprotonate the N-terminal ammonium trifluoroacetate salt, treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.

-

Agitate for 5-10 minutes. Repeat this step to ensure complete neutralization.

-

Wash the resin 3x with DCM to remove excess base.

5. Amino Acid Coupling (Activation and Addition):

-

In a separate vessel, dissolve Boc-L-HomoCys(Trt)-OH (typically 3 equivalents relative to resin loading) and an activating agent such as HBTU (3 eq.) in N,N-dimethylformamide (DMF).

-

Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test to detect free primary amines.

6. Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts.

-

3x with DMF

-

3x with DCM

-

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This procedure is performed after the peptide sequence is fully assembled to cleave the peptide from the solid support and remove the S-trityl and other side-chain protecting groups simultaneously.

1. Resin Preparation:

-

After the final coupling cycle, perform a terminal Boc deprotection as described in Protocol 1, Step 2.

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A common and highly effective reagent is anhydrous Hydrogen Fluoride (HF). A standard "low-high" HF procedure is often used to minimize side reactions.[3]

-

Crucially, scavengers must be added to the cocktail. The trityl cation released during deprotection is highly reactive and can alkylate sensitive residues like tryptophan or methionine. A common scavenger is anisole, used in a ratio of approximately 9:1 (HF:anisole).[3]

3. Cleavage Reaction:

-

Cool the reaction vessel containing the dried peptide-resin and scavenger in a dry ice/methanol bath.

-

Carefully condense liquid HF into the vessel (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed with stirring for 45-60 minutes in an ice bath.

-

After the reaction is complete, remove the HF by evaporation under a vacuum. This step must be performed in a specialized and properly ventilated apparatus.

4. Peptide Precipitation and Isolation:

-

Suspend the residue (cleaved peptide and resin) in cold diethyl ether.

-

Filter the mixture to separate the solid resin beads.

-

Collect the filtrate, which contains the precipitated crude peptide.

-

Wash the peptide pellet with additional cold diethyl ether to remove scavengers and organic-soluble byproducts.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

5. Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the relevant biological context of the homocysteine moiety.

Experimental Workflow: Boc-SPPS Cycle

Caption: General workflow for one coupling cycle in Boc solid-phase peptide synthesis (SPPS).

Biological Signaling: Methionine-Homocysteine Pathway

The homocysteine component of the molecule is a key intermediate in the essential methionine metabolic cycle in vivo.

Caption: The Methionine-Homocysteine metabolic cycle, a key biological pathway.[4][5][6][7][8]

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Homocysteine-methionine cycle is a metabolic sensor system controlling methylation-regulated pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]

- 6. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

Solubility Profile of Boc-S-trityl-L-homocysteine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-S-trityl-L-homocysteine is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) for the introduction of a homocysteine residue into peptide sequences.[][2][3] Its large lipophilic protecting groups, the tert-butoxycarbonyl (Boc) on the alpha-amino group and the trityl (triphenylmethyl) on the side-chain thiol, significantly influence its solubility characteristics. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and illustrates its application in the context of a standard peptide synthesis workflow.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[][2] The presence of the bulky and nonpolar Boc and trityl groups renders the molecule significantly hydrophobic, dictating its solubility primarily in organic solvents.

Molecular Formula: C₂₈H₃₁NO₄S[][2] Molecular Weight: 477.62 g/mol []

Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature, as this is often determined empirically within individual research or manufacturing settings. However, based on the known solubility of structurally similar protected amino acids, such as N-Boc-S-trityl-L-cysteine, and general principles of peptide chemistry, a qualitative and expected solubility profile can be established. N-Boc-S-trityl-L-cysteine is known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]

The following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Application Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Commonly used for coupling reactions and washing steps in Boc-SPPS.[6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | Excellent solvent for peptide synthesis, known to solvate growing peptide chains effectively. |

| Chloroform | CHCl₃ | 4.1 | High | A common solvent for dissolving protected amino acids. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | Useful for dissolving the compound for reaction or analysis. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | Often used in workup and purification procedures. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate to High | A strong polar aprotic solvent, useful for difficult-to-dissolve compounds.[7] |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderate | Commonly used as a mobile phase in reverse-phase HPLC purification. |

| Methanol (MeOH) | CH₃OH | 5.1 | Low to Moderate | The polarity of methanol may limit the solubility of the highly nonpolar compound. |

| Isopropanol (IPA) | C₃H₈O | 3.9 | Low to Moderate | Sometimes used for washing and precipitation. |

| Water | H₂O | 10.2 | Insoluble | The hydrophobic nature of the protecting groups prevents dissolution in aqueous solutions. |

| Hexanes/Heptane | C₆H₁₄/C₇H₁₆ | ~0.1 | Insoluble | Nonpolar aliphatic solvents are generally poor solvents for this compound. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or centrifugal evaporator

Procedure

-

Solvent Equilibration: Place a sufficient volume of the test solvent in a sealed container within the constant temperature bath (e.g., 25 °C) and allow it to equilibrate for at least 1 hour.

-

Sample Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.

-

Dissolution: Add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent to the vial containing the solute.

-

Equilibration: Seal the vial tightly and place it in the constant temperature bath on a magnetic stirrer. Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Phase Separation: After equilibration, stop the stirring and allow the suspension to settle for at least 2 hours within the constant temperature bath to ensure any undissolved solid sediments.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. To avoid drawing up solid particles, keep the syringe tip in the upper portion of the liquid.

-

Filtration: Attach a 0.2 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane. Then, carefully filter the remaining aliquot into a pre-weighed evaporation vial.

-

Solvent Evaporation: Remove the solvent from the evaporation vial using a vacuum oven at a suitable temperature or a centrifugal evaporator.

-

Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. Weigh the vial on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

Workflow for Solubility Determination

Caption: Experimental workflow for gravimetric solubility determination.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound in solvents like DCM and DMF is fundamental to its use in Boc-SPPS. The trityl protecting group on the sulfur is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in DCM) but can be removed with strong acid cocktails (e.g., HF or TFMSA) during the final cleavage from the resin.[6][8]

Boc-SPPS Cycle for Incorporating Homocysteine

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for adding a this compound residue to a growing peptide chain on a solid support resin.

Caption: Workflow for incorporating this compound in Boc-SPPS.

Conclusion

While specific quantitative solubility values for this compound are not readily published, its chemical structure, dominated by large hydrophobic protecting groups, indicates high solubility in common organic solvents used in peptide synthesis, such as DCM and DMF, and poor solubility in aqueous or highly polar protic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. Understanding these solubility characteristics is paramount for the successful handling and application of this reagent in the synthesis of complex peptides for research and drug development.

References

Stability and Storage of Boc-S-trityl-L-homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-S-trityl-L-homocysteine (Boc-S-trityl-L-homocysteine). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this critical amino acid derivative in their work. This guide includes a summary of physicochemical properties, recommended storage conditions, and insights into the stability profile of the Boc and S-trityl protecting groups. Detailed experimental protocols for stability assessment and relevant biochemical and synthetic pathways are also presented.

Physicochemical Properties and Storage Recommendations

This compound is a white to off-white crystalline powder. It is a derivative of the amino acid L-homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the thiol group of the side chain is protected by a bulky trityl group. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₁NO₄S |

| Molecular Weight | 477.62 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥95% (HPLC) |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Based on information from various suppliers, the recommended storage conditions are crucial for maintaining the integrity and purity of the compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2°C to 8°C (refrigerated) | To minimize thermal degradation and maintain long-term stability. |

| Humidity | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis of the Boc group and potential degradation of the compound. |

| Light | Protect from light by storing in an opaque container. | To prevent potential photolytic degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the sulfur atom. |

Stability Profile

The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA). It is generally stable to basic conditions and nucleophiles. Thermal stability of the Boc group is generally good at ambient and refrigerated temperatures, but it can be cleaved at elevated temperatures.

The S-trityl group is also acid-labile, though generally more stable than the Boc group. Its removal often requires stronger acidic conditions or specific reagents. The bulky nature of the trityl group provides steric hindrance, which contributes to its stability. The S-trityl linkage is susceptible to cleavage by strong acids and oxidizing agents.

Table 3: Inferred Stability of this compound under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic pH | Low | Cleavage of the Boc group, followed by cleavage of the S-trityl group at stronger acidic conditions. |

| Basic pH | High | Both Boc and S-trityl groups are generally stable to basic conditions. |

| Oxidation | Moderate | The sulfur atom can be oxidized. The S-trityl group may offer some protection. |

| Heat | Moderate | Potential for thermal decomposition and cleavage of the Boc group at elevated temperatures. |

| Light | Moderate | Aromatic nature of the trityl group suggests potential for photolytic degradation upon prolonged exposure. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and purity of this compound. These are general protocols that may require optimization for specific laboratory conditions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water (v/v)

-

Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 35 95 5 | 40 | 95 | 5 |

-

-

Analysis:

-

Run the sample and a blank (solvent) injection.

-

Calculate the purity based on the peak area percentage of the main peak.

-

Forced Degradation Study Protocol

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system as described in 3.1.

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Then, dissolve for analysis.

-

Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Then, dissolve for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described in 3.1. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualization of Relevant Pathways and Workflows

Homocysteine Metabolism and Methylation Cycle

This compound is a protected form of homocysteine, a critical intermediate in the one-carbon metabolism and methylation cycle. Understanding this pathway is essential for researchers working with homocysteine analogs.

A Comprehensive Technical Guide to Boc-S-trityl-L-homocysteine: Properties, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-S-trityl-L-homocysteine, a critical reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document will delve into its chemical and physical properties, outline detailed experimental protocols for its use, and discuss its role in biological systems, including a relevant signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Compound Identification and Properties

This compound is a derivative of the amino acid L-homocysteine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a trityl (triphenylmethyl) group protecting the thiol side chain. This dual protection scheme makes it an invaluable tool in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of homocysteine residues into peptide chains.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 201419-16-1 |

| Molecular Formula | C₂₈H₃₁NO₄S |

| Molecular Weight | 477.62 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 95% (HPLC) |

| Boiling Point | 630.4 ± 55.0 °C (Predicted) |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8 °C |

Safety and Handling

Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| May be harmful if inhaled. May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area. |

| May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| May cause skin and eye irritation. | Wear protective gloves, eye protection, and face protection. |

First Aid Measures

| Exposure | Action |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols: Application in Peptide Synthesis

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS).[] The Boc group provides temporary protection of the N-terminus, while the trityl group offers acid-labile protection of the thiol side chain.[2]

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the steps for adding a single this compound residue to a peptide chain attached to a resin (e.g., Merrifield or PAM resin).

-

Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection :

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x).

-

-

Neutralization :

-

Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x).

-

-

Amino Acid Coupling :

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and an activating agent such as HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing : Wash the resin with DCM (3x) and IPA (3x) to remove excess reagents and byproducts.

Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing S-trityl protected homocysteine, a strong acid is typically used.

-

Cleavage Cocktail : A common cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS) as a scavenger to prevent re-attachment of the trityl group, and water (e.g., 95:2.5:2.5 v/v/v).[3]

-

Procedure : The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

Biological Relevance and Signaling Pathways

While this compound is a synthetic molecule used in the laboratory, the homocysteine residue it delivers has significant biological relevance. Homocysteine is a key intermediate in methionine metabolism.[4] Elevated levels of homocysteine (hyperhomocysteinemia) are associated with various diseases.[4]

Interestingly, a structurally similar compound, S-trityl-L-cysteine (STLC), has been shown to be a potent inhibitor of the human mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during mitosis.[5] Inhibition of Eg5 leads to mitotic arrest and subsequently induces apoptosis (programmed cell death) through the intrinsic pathway.[5][6] This makes Eg5 an attractive target for anticancer therapies.

S-trityl-L-cysteine Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induced by STLC.

This pathway highlights how the inhibition of Eg5 by STLC leads to a cascade of events culminating in the programmed death of the cancer cell.[5][7] The process begins with mitotic arrest due to the failure of bipolar spindle formation, which in turn activates the spindle assembly checkpoint.[5] This prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9, followed by the activation of the executioner caspase-3, which ultimately leads to cell death.[6]

Conclusion

This compound is a versatile and essential reagent for the synthesis of homocysteine-containing peptides. Its well-defined chemical properties and the established protocols for its use in SPPS make it a reliable tool for researchers in chemistry, biology, and drug development. Furthermore, the biological activities of related compounds underscore the potential for peptides containing homocysteine to be used in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its handling, application, and the biological implications of the residues it incorporates is crucial for its effective and safe use in a research setting.

References

- 2. peptide.com [peptide.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. | Sigma-Aldrich [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

A Deep Dive into Amine and Thiol Protection: The Core Features of N-alpha-Boc and S-trityl Groups

In the precise world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired outcomes. Among the arsenal of chemical shields available to researchers, the N-alpha-tert-butoxycarbonyl (Boc) group for amines and the S-trityl (Trt) group for thiols are mainstays, each offering a unique set of advantages. This technical guide provides an in-depth analysis of the core features, experimental protocols, and strategic applications of N-alpha-Boc and S-trityl protection, tailored for researchers, scientists, and drug development professionals.

N-alpha-Boc Protection: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for the α-amino group of amino acids.[1][2] Its popularity stems from its robustness under a variety of reaction conditions and its straightforward removal, which is crucial in the stepwise assembly of peptides.[2]

Core Chemical Properties and Key Features

The N-Boc group is a carbamate that effectively renders the nucleophilic amino group inert, preventing unwanted side reactions during peptide coupling.[1] Its key features are a balance of stability and controlled lability:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][3]

-

Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, allowing for selective reactions at other functional groups.[1][4]

-

Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under catalytic hydrogenation conditions, offering significant orthogonal advantage in multi-step syntheses.[1][5]

-

Crystallinity and Storage: Many Boc-amino acids are crystalline solids that are stable for extended periods, making them convenient to handle and store.[1]

The Boc protection strategy is particularly advantageous for the synthesis of long peptides and those prone to aggregation, such as sequences rich in β-sheet structures.[][7] The strong acidic conditions used for deprotection can disrupt hydrogen bond networks, reducing interchain aggregation and often leading to higher crude purity and yields for hydrophobic peptides.[][7]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by the specific amino acid, reagents, and reaction conditions.

| Parameter | N-alpha-Boc Protection | N-alpha-Boc Deprotection (SPPS) | N-alpha-Boc Deprotection (Solution Phase) |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[1] | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[8][9] | 4 M Hydrogen Chloride (HCl) in 1,4-dioxane[8] |

| Base/Catalyst | Sodium hydroxide (NaOH) or Triethylamine (TEA)[1] | Not applicable | Not applicable |

| Solvent | 1,4-Dioxane/Water, THF/Water[1] | Dichloromethane (DCM)[8] | Anhydrous 1,4-dioxane[8] |

| Temperature | 0 °C to Room Temperature[1] | Room Temperature[8][9] | Room Temperature[8] |

| Reaction Time | Varies (typically a few hours, monitored by TLC)[1] | 20-30 minutes[8][9] | 30 minutes[8] |

| Typical Yield | Generally high (often >90%)[10] | Essentially quantitative on solid support | High |

Experimental Protocols

This protocol outlines a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

1,4-Dioxane and Water (or THF and Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

This protocol describes the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[8]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

25-50% Trifluoroacetic acid (TFA) in DCM

-

5% Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel and then drain.[8]

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.[8][9]

-

Drain the deprotection solution and wash the resin with DCM.

-

To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[8]

-

Wash the resin three times with DCM to remove excess DIPEA.[8]

-

Dry the resin before proceeding to the next amino acid coupling step.[8]

N-alpha-Boc Protection and Deprotection Mechanisms

The mechanisms of Boc protection and deprotection are well-established.

S-trityl Protection: Shielding the Reactive Thiol of Cysteine

The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol side chain of cysteine.[11][12] Its use is particularly prevalent in the Fmoc/tBu solid-phase peptide synthesis strategy, where it provides robust protection under the basic conditions used for Fmoc group removal.[11][13]

Core Chemical Properties and Key Features

The S-trityl group offers several key advantages for cysteine protection:

-

Acid Lability: The Trt group is readily cleaved by TFA, typically during the final cleavage of the peptide from the resin.[11][14]

-

Base Stability: It is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, making it highly compatible with this popular SPPS strategy.[15]

-

Prevention of Side Reactions: The steric bulk of the trityl group effectively prevents the thiol from participating in undesired side reactions, such as oxidation to form disulfides.

-

Orthogonality: The S-trityl group's acid lability allows for orthogonal protection schemes when combined with other protecting groups that are removed under different conditions.[][16] For instance, it is orthogonal to the base-labile Fmoc group.[5]

Quantitative Data Summary

The removal of the S-trityl group is typically performed concurrently with peptide cleavage from the resin in Fmoc-based SPPS.

| Parameter | S-trityl Deprotection (Concurrent with Cleavage) |

| Reagent | Trifluoroacetic acid (TFA)[11][14] |

| Scavengers | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water[14][17] |

| Typical Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) or TFA/TIS/EDT/H₂O (e.g., 94:2:2:2)[15][17] |

| Temperature | Room Temperature[11] |

| Reaction Time | 2-4 hours[14][17] |

| Outcome | Release of the free thiol[11] |

Experimental Protocols

This protocol describes a general procedure for the simultaneous deprotection of the S-trityl group and cleavage of the peptide from the solid support.[15]

Materials:

-

Dry peptidyl-resin with Cys(Trt)

-

Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Wash the final peptidyl-resin with DCM and dry it under vacuum for at least 1 hour.

-

In a fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

The cleavage of the S-trityl group with TFA is a reversible reaction. The liberated trityl cation can reattach to the deprotected cysteine thiol.[14] Therefore, the inclusion of a scavenger like triisopropylsilane (TIS) is crucial to irreversibly trap the trityl cation as triphenylmethane, driving the deprotection to completion.[14]

S-trityl Protection and Deprotection Workflow

Orthogonal Strategies and Conclusion

The distinct chemical labilities of the N-alpha-Boc (acid-labile) and S-trityl (acid-labile, but compatible with base-labile Fmoc) groups are central to the design of orthogonal protection strategies in complex peptide synthesis.[][16] The Boc/Bzl strategy, for example, relies on differential acid lability, where the N-alpha-Boc group is removed with TFA, while more acid-stable benzyl-based side-chain protecting groups are removed with stronger acids like HF.[7][8] In contrast, the widely used Fmoc/tBu strategy leverages the orthogonality between the base-labile Fmoc group and acid-labile side-chain protecting groups like Trt and tBu.[][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. lifetein.com [lifetein.com]

An In-depth Technical Guide to (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric Acid: A Key Building Block in Peptide Synthesis and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid, a crucial building block for researchers, scientists, and drug development professionals. This document outlines its pivotal role in solid-phase peptide synthesis and explores the emerging biological significance of peptides incorporating this amino acid derivative.

Chemical Identity and Properties

(S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid, also known by its synonym Boc-L-homocysteine(Trt)-OH, is a synthetic amino acid derivative. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a bulky trityl (triphenylmethyl) group protecting the thiol side chain of the homocysteine backbone. This dual-protection strategy is instrumental in its primary application.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(tritylsulfanyl)butanoic acid | N/A |

| Synonyms | Boc-L-homocysteine(Trt)-OH, Boc-L-Hcy(Trt)-OH | [1][2][3] |

| CAS Number | 201419-16-1 | [1][2][3][4] |

| Molecular Formula | C₂₈H₃₁NO₄S | [2][3][4][5] |

| Molecular Weight | 477.62 g/mol | [3][5] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | ≥95% (via HPLC) | [2] |

| Predicted Boiling Point | 630.4 ± 55.0 °C | N/A |

| Predicted Density | 1.186 ± 0.06 g/cm³ | N/A |

| Melting Point | Not definitively reported for the (S)-enantiomer. The similar compound, Boc-Cys(Trt)-OH, has a reported melting point of 143-146 °C. | |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). | Inferred from synthesis protocols |

Synthesis and Purification

The synthesis of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid typically involves a two-step process starting from L-homocysteine.

Experimental Protocol: Synthesis

Step 1: Boc Protection of the Amino Group

-

Dissolve L-homocysteine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to adjust the pH and deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while maintaining the pH with the base.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture and extract the N-Boc-L-homocysteine into an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

Step 2: Trityl Protection of the Thiol Group

-

Dissolve the N-Boc-L-homocysteine in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a base, for instance, triethylamine (TEA), to the solution.

-

Add trityl chloride (TrCl) to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete.

-

Work up the reaction mixture by adding water and extracting the product into an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or a similar solvent system to afford the final product as a white solid. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is as a monomer in Boc-based solid-phase peptide synthesis (SPPS). The Boc and Trityl protecting groups are orthogonal to the conditions used for peptide bond formation, allowing for the stepwise assembly of a peptide chain on a solid support.

Experimental Protocol: Deprotection in SPPS

Boc Group Removal: The acid-labile Boc group is removed at each cycle of the synthesis to expose the N-terminal amine for the next coupling reaction. This is typically achieved by treating the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

Trityl Group Removal: The trityl group, which protects the sulfur of the homocysteine residue, is also acid-labile but requires stronger acidic conditions for cleavage. It is typically removed during the final cleavage of the peptide from the resin, often using a cocktail containing TFA and scavengers like triisopropylsilane (TIS) and water.[6]

Biological Significance and Signaling Pathways

While (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is primarily a synthetic intermediate, the incorporation of S-trityl-L-cysteine (a closely related compound) into molecules has been shown to impart significant biological activity. This suggests that peptides synthesized using the title compound could have important therapeutic applications.

A notable example is S-trityl-L-cysteine (STLC), which is a potent and reversible inhibitor of the human mitotic kinesin Eg5.[7] Eg5 is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent cell death. This makes Eg5 a promising target for anticancer therapies.

The signaling pathway initiated by STLC-induced mitotic arrest involves the activation of the spindle assembly checkpoint, leading to prolonged mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[7]

The use of (S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid in the synthesis of peptide-based Eg5 inhibitors could offer advantages in terms of specificity and delivery. Further research into peptides containing S-trityl-L-homocysteine may unveil novel therapeutics that target this and other signaling pathways implicated in cancer and other diseases. The homocysteine backbone itself is a molecule of significant biological interest, with elevated levels being a risk factor for various diseases.[8][9] Peptides incorporating this amino acid may therefore have unique interactions and biological effects.

Conclusion

(S)-2-(Boc-amino)-4-(tritylsulfanyl)butyric acid is a well-established and indispensable tool in the field of peptide chemistry. Its robust protecting group strategy allows for the efficient synthesis of complex peptides. The emerging biological activities of molecules containing the S-trityl-thiopropyl moiety, particularly in the context of anticancer research, highlight the potential for this building block to contribute to the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. BOC-HOMOCYS(TRT)-OH - Safety Data Sheet [chemicalbook.com]

- 5. Boc-L-HomoCys(Trt)-OH | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homocysteine: Biochemistry, Molecular Biology, and Role in Disease 2021 - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Homocysteine Derivatives in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical applications of homocysteine and its derivatives. It covers their central roles in metabolism, their significance as disease biomarkers, and their emerging potential in therapeutic development. The information is presented to be a valuable resource for researchers and professionals in biochemistry, drug discovery, and clinical diagnostics.

Core Biochemistry of Homocysteine Metabolism

Homocysteine (Hcy) is a sulfur-containing amino acid that sits at a critical intersection of two major metabolic pathways: remethylation and transsulfuration . The balance between these pathways is crucial for cellular homeostasis and is tightly regulated by the availability of key vitamins and enzymatic cofactors.[1]

-

Remethylation Pathway: This pathway regenerates the essential amino acid methionine from homocysteine. It is primarily catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (derived from folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[2][3]

-

Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step is catalyzed by cystathionine β-synthase (CBS), a vitamin B6-dependent enzyme, which condenses homocysteine with serine to form cystathionine. Cystathionine is then converted to cysteine by another vitamin B6-dependent enzyme, cystathionine γ-lyase. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[4][5]

The regulation of these pathways is allosterically controlled by S-adenosylmethionine (SAM), the body's primary methyl group donor, which is synthesized from methionine. High levels of SAM activate CBS, directing homocysteine towards the transsulfuration pathway, and inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate for the remethylation pathway.[1]

Homocysteine Derivatives and Their Biochemical Roles

S-Adenosyl-L-homocysteine (SAH)

SAH is formed when SAM donates its methyl group in transmethylation reactions. It is a potent competitive inhibitor of most methyltransferases.[6] The cellular ratio of SAM to SAH is often considered an indicator of the cell's methylation capacity. Elevated levels of SAH can lead to global hypomethylation of DNA, RNA, and proteins, thereby affecting gene expression and cellular function.[7]

Applications:

-

Research Tool: SAH and its synthetic analogs are widely used as chemical probes to study the function and regulation of methyltransferases.[8][9]

-

Drug Development: Due to their role in inhibiting methylation, SAH analogs have been investigated as potential therapeutic agents, including antiviral and anticancer drugs.[6]

Homocysteine Thiolactone (HTL)

Homocysteine can be mistakenly selected by methionyl-tRNA synthetase during protein synthesis. To prevent its incorporation into proteins, the enzyme has an editing mechanism that converts homocysteine into the highly reactive cyclic thioester, homocysteine thiolactone (HTL).[10]

HTL can acylate the ε-amino group of lysine residues in proteins, a post-translational modification known as N-homocysteinylation . This modification can alter the structure and function of proteins, leading to cellular damage and triggering autoimmune responses.[3][10] N-homocysteinylation has been implicated in the pathophysiology of atherosclerosis and other diseases.[10]

Applications:

-

Biomarker Research: The detection of N-homocysteinylated proteins is an area of active research for understanding the mechanisms of homocysteine-related diseases.[11]

-

Material Science: HTL is used in polymer chemistry for the synthesis of functional materials like hydrogels and polyurethanes.[12]

-

Drug Development: The derivative N-acetylhomocysteine thiolactone (citiolone) has been used as a mucolytic agent and antioxidant.[12][13] N-acyl L-homocysteine thiolactones have also been developed as potent and stable modulators of quorum sensing in bacteria like Pseudomonas aeruginosa.[14]

Homocysteine-Cysteine Disulfide and Other Disulfides

In plasma, the majority of homocysteine exists in oxidized forms, primarily as a mixed disulfide with cysteine (homocysteine-cysteine disulfide), as the symmetrical disulfide homocystine (Hcy-S-S-Hcy), or bound to the sulfhydryl groups of proteins like albumin.[15] These disulfide derivatives are key components of the plasma thiol redox status. An altered ratio of reduced to oxidized thiols can indicate oxidative stress and is associated with cardiovascular disease.[4][16]

Applications:

-

Redox Biology Research: The measurement of homocysteine-cysteine disulfide and other thiol species helps in understanding the redox state of plasma and its implications in disease.[17]

-

Clinical Diagnostics: The total homocysteine concentration, which includes all these disulfide forms after a reduction step, is the standard clinical measure for assessing homocysteine-related risk.[1]

Homocysteine Derivatives as Disease Biomarkers

Elevated levels of total homocysteine in the plasma, known as hyperhomocysteinemia, are an independent risk factor for a variety of diseases.

-

Cardiovascular Diseases: Hyperhomocysteinemia is strongly associated with atherosclerosis, coronary artery disease, stroke, and venous thromboembolism.[18][19][20] It is believed to promote endothelial dysfunction, oxidative stress, and inflammation.[20]

-

Neurodegenerative Diseases: Elevated homocysteine levels are linked to an increased risk of Alzheimer's disease, dementia, and cognitive impairment.[21]

-

Other Conditions: Associations have also been found with neural tube defects, osteoporosis, and complications in pregnancy.[10]

Table 1: Plasma Concentrations of Homocysteine and Related Thiols

| Analyte | Condition | Concentration Range | Reference |

| Total Homocysteine | Normal (fasting) | 5 - 15 µmol/L | [18] |

| Total Homocysteine | Mild Hyperhomocysteinemia | 16 - 30 µmol/L | [18] |

| Total Homocysteine | Moderate Hyperhomocysteinemia | 31 - 100 µmol/L | [18] |

| Total Homocysteine | Severe Hyperhomocysteinemia | > 100 µmol/L | [18] |

| Total Cysteine | Healthy Controls | 250.7 ± 29.4 µmol/L | [1] |

| Total Cysteine | Coronary Heart Disease Patients | 285.3 ± 35.8 µmol/L | [1] |

| Total Homocysteine | Healthy Controls | 10.9 ± 2.6 µmol/L | [1] |

| Total Homocysteine | Coronary Heart Disease Patients | 15.8 ± 5.2 µmol/L | [1] |

| N-linked Hcy | Normal Human Plasma | Submicromolar | [11] |

Signaling Pathways and Pathophysiological Mechanisms

Elevated homocysteine derivatives can disrupt cellular signaling, leading to pathology. Key mechanisms include inducing endothelial dysfunction and promoting oxidative stress.

Homocysteine-Induced Endothelial Dysfunction

Hyperhomocysteinemia impairs the function of the vascular endothelium, a critical early event in the development of atherosclerosis. This occurs through multiple interconnected pathways, primarily leading to reduced bioavailability of the vasodilator nitric oxide (NO).

Homocysteine-Induced Oxidative Stress

Homocysteine promotes the generation of reactive oxygen species (ROS) and weakens antioxidant defenses, leading to a state of oxidative stress that damages cellular components.

Quantitative Data Summary

The following tables summarize key quantitative data related to homocysteine biochemistry.

Table 2: Kinetic Parameters of Key Enzymes in Homocysteine Metabolism

| Enzyme | Substrate(s) | KM | kcat | Reference |

| Human Cystathionine β-synthase (CBS) | Serine | 2.0 ± 0.3 mM | 3.0 s-1 | [22] |

| Human Cystathionine β-synthase (CBS) | Homocysteine | 5.0 ± 0.9 mM | - | [22] |

| Human MTHFR (Wild-type, untreated) | NADPH | Not significantly affected by phosphorylation | - | [2] |

| Human MTHFR (Wild-type, phosphatase-treated) | NADPH | Not significantly affected by phosphorylation | 1.2x higher than untreated | [2] |

| Thermus thermophilus MTHFR | 5-CH3-H4folate | 17 µM | - | [23] |

Table 3: Binding Affinities and Inhibition Constants

| Molecule | Target Enzyme | Parameter | Value | Reference |

| S-Adenosylmethionine (SAM) | Human Cystathionine β-synthase (CBS) | Dissociation Constant (for allosteric activation) | 15 µM | [24] |

| S-Adenosylhomocysteine (SAH) | AdoMet-dependent methyltransferases | Ki | Submicromolar to low micromolar range | [7] |

| S-Cyd-Hcy (SAH analog) | m5C methylase | IC50 | 1.2 x 10-4 M | [6] |

Methodologies and Experimental Protocols

Accurate measurement of homocysteine and its derivatives is crucial for both research and clinical applications.

Determination of Total Plasma Homocysteine by HPLC

This is a widely used method for the quantitative analysis of total homocysteine (tHcy) and other thiols like cysteine.

Principle: Plasma samples are treated with a reducing agent to break disulfide bonds, liberating free homocysteine from its protein-bound and disulfide forms. Proteins are then precipitated, and the free thiols in the supernatant are derivatized with a fluorescent reagent. The fluorescent derivatives are then separated and quantified by reverse-phase HPLC with fluorescence detection.

Detailed Protocol:

-

Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma. Store plasma at -20°C or lower until analysis.[25]

-

Reduction: To 50 µL of plasma, add 25 µL of an internal standard (e.g., cystamine) and 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (TCEP) in water. Incubate at room temperature for 30 minutes.[26]

-

Protein Precipitation: Add 90 µL of 10% (w/v) trichloroacetic acid containing 1 mmol/L EDTA. Vortex and centrifuge at 13,000 x g for 10 minutes.[26]

-

Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate buffer (pH 9.5) containing 4 mmol/L EDTA, and 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in the same borate buffer.[26]

-

Incubation: Incubate the mixture at 60°C for 60 minutes in a heating block.[26]

-

HPLC Analysis: Inject an aliquot (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column. Perform isocratic elution with a mobile phase such as 0.1 mol/L acetate buffer (pH 5.5) containing 3% methanol at a flow rate of 0.7 mL/min.[25][26]

-

Detection: Monitor fluorescence at an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[26]

-

Quantification: Calculate the concentration of homocysteine by comparing the peak area ratio of homocysteine to the internal standard against a calibration curve prepared with known concentrations of homocysteine.[25]

Assay for Protein N-Homocysteinylation

This protocol outlines a method to detect and quantify homocysteine attached to lysine residues of a specific protein.

Principle: A purified protein is incubated with homocysteine thiolactone (HTL) to induce N-homocysteinylation. The modified protein is then treated to remove unbound HTL. The amount of incorporated homocysteine is determined by measuring the newly introduced free sulfhydryl groups using Ellman's reagent.

Detailed Protocol:

-

Protein Preparation: Prepare a solution of the target protein (e.g., 2 mg/mL) in a suitable buffer, such as 0.05 M potassium phosphate, pH 7.4.[3]

-

Incubation with HTL: Add HTL to the protein solution to a final concentration of 0-1000 µM. Incubate the mixture overnight at 37°C to allow for the N-homocysteinylation reaction to proceed.[3]

-

Removal of Unbound HTL: Precipitate the protein by adding trichloroacetic acid (TCA) to a final concentration of 10%. Centrifuge to pellet the protein, and discard the supernatant which contains the unbound HTL.[3]

-

Resolubilization: Wash the protein pellet and resolubilize it in a suitable buffer (e.g., phosphate buffer, pH 7.0).[3]

-

Quantification of Sulfhydryl Groups:

-

Prepare a reaction mixture containing the resolubilized protein sample in a buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

-

Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to a final concentration of 0.1 mM.

-

Incubate for 15 minutes at room temperature.

-